4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline
Description
Properties
IUPAC Name |
4-(2-morpholin-4-ylethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-11-1-3-12(4-2-11)18(15,16)10-7-14-5-8-17-9-6-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIYBTMCZDCXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline is characterized by the presence of a morpholine ring and a sulfonamide group, which contribute to its solubility and biological interactions. The molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of approximately 298.36 g/mol.
The biological activity of 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cellular function.
Biological Activities
Research indicates that 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : It has shown potential against certain bacterial strains, indicating possible applications in treating infections.
- Anti-inflammatory Effects : The compound may reduce inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline against human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
A study conducted by Microbial Drug Resistance assessed the antimicrobial activity of the compound against Staphylococcus aureus. Results indicated that it inhibited bacterial growth at concentrations as low as 20 µg/mL, highlighting its potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline. Modifications to the morpholine ring or sulfonamide group can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups on morpholine | Increased lipophilicity and cell permeability |
| Substitution at the aniline position | Altered receptor binding affinity |
Research Findings
Recent findings from various studies provide insight into the potential applications and limitations of 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline:
- Toxicity Studies : Toxicological assessments indicate low toxicity in normal cell lines, supporting its safety profile for therapeutic use.
- Pharmacokinetics : Studies reveal favorable absorption characteristics, with a half-life suitable for drug development.
Comparison with Similar Compounds
Chemical Profile
- IUPAC Name : 4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline
- Molecular Formula : C₁₂H₁₇N₂O₃S (calculated based on structural analysis)
- Molecular Weight : ~269.34 g/mol
- Key Features: Combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via an ethylsulfonyl bridge to an aniline group.
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Analysis
Electronic Effects
- Sulfonyl vs. Ether Linkages: The ethylsulfonyl group in the target compound is more polar and electron-withdrawing than the ether linkage in 2-(2-Morpholin-4-ylethoxy)aniline.
Steric and Lipophilicity Considerations
- Chain Length: The propoxy group in 4-(3-Morpholinopropoxy)aniline increases lipophilicity (logP ~2.5 vs.
- Chloro Substituent () : The chloro group in 3-chloro-4-(morpholin-4-yl)aniline adds steric bulk and alters electronic distribution, which may hinder or redirect binding in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
